molecular formula C13H11ClN2O2 B8419397 5-Chloro-1-(4-methylphenacyl)pyrimidin-2-one

5-Chloro-1-(4-methylphenacyl)pyrimidin-2-one

Cat. No. B8419397
M. Wt: 262.69 g/mol
InChI Key: DNGCBTOMQHYYGA-UHFFFAOYSA-N
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Patent
US04636509

Procedure details

A suspension of 5-chloropyrimidin-2-one hydrochloride (501 mg) and 2-bromo-4-methylacetophenone (638 mg) in triethylamine (1 ml) and ethanol (20 ml) was stirred at ambient temperature for one and three quarter hours, then cooled and the solid filtered off. The filtrate was evaporated, the residue was diluted with water (100 ml) and the product was extracted with ethyl acetate (3×50 ml). This was combined with the solid and crystallised from acetone: yield 306 mg, m.p. 214°-217° dec: λmaxEtOH 253 nm (ε 19760), 332 nm (ε 2620), λinf 232 nm (ε 11040).
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
638 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[N:5][C:6](=[O:9])[NH:7][CH:8]=1.[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([CH2:19]Br)=[O:18])=[CH:13][CH:12]=1>C(N(CC)CC)C.C(O)C>[Cl:2][C:3]1[CH:4]=[N:5][C:6](=[O:9])[N:7]([CH2:19][C:17]([C:14]2[CH:15]=[CH:16][C:11]([CH3:10])=[CH:12][CH:13]=2)=[O:18])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
501 mg
Type
reactant
Smiles
Cl.ClC=1C=NC(NC1)=O
Name
Quantity
638 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)CBr
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for one and three quarter hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the solid filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (3×50 ml)
CUSTOM
Type
CUSTOM
Details
crystallised from acetone

Outcomes

Product
Name
Type
Smiles
ClC=1C=NC(N(C1)CC(=O)C1=CC=C(C=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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